molecular formula C8H14O4 B176374 Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate CAS No. 135643-82-2

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Cat. No.: B176374
CAS No.: 135643-82-2
M. Wt: 174.19 g/mol
InChI Key: XWLKUYMAKPMCBD-UHFFFAOYSA-N
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Description

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is an organic compound with the molecular formula C8H14O4 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-2-ol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is unique due to its specific ester linkage and the presence of the tetrahydropyran ring. This combination of features provides distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

methyl 2-(oxan-2-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-10-7(9)6-12-8-4-2-3-5-11-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLKUYMAKPMCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449576
Record name Methyl tetrahydropyranyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135643-82-2
Record name Methyl tetrahydropyranyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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